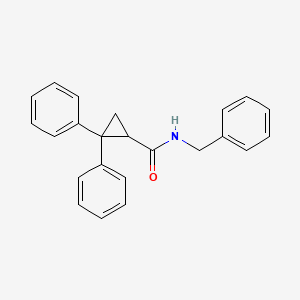

N-benzyl-2,2-diphenylcyclopropanecarboxamide

Description

N-benzyl-2,2-diphenylcyclopropanecarboxamide is an organic compound with the molecular formula C23H21NO It is a cyclopropane derivative featuring a benzyl group and two phenyl groups attached to the cyclopropane ring, along with a carboxamide functional group

Properties

IUPAC Name |

N-benzyl-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOSRJDSAYJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of benzylamine with 2,2-diphenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

N-benzyl-2,2-diphenylcyclopropanecarboxamide has been investigated for its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant protective effects against seizures induced by various models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in animal models. For instance, one study reported that certain derivatives demonstrated effective seizure protection at doses comparable to established anticonvulsants like phenytoin .

Table 1: Anticonvulsant Efficacy of N-benzyl Derivatives

| Compound | ED50 (mg/kg) | Model Tested |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | MES Test |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | MES Test |

| Phenytoin | 6.5 | MES Test |

Neuroactive Properties

Recent studies have highlighted the neuroactive properties of N-benzyl derivatives, particularly in relation to hallucinogenic effects and their modulation of neurotransmitter systems. Research utilizing zebrafish as a model organism demonstrated that certain N-benzyl compounds significantly altered locomotion and anxiety-like behaviors, indicating their potential use in psychopharmacology .

Table 2: Behavioral Effects of N-benzyl Compounds in Zebrafish

| Compound | Effect on Locomotion | Effect on Anxiety Behavior |

|---|---|---|

| 24H-NBOMe(F) | Reduced | Anxiogenic |

| 34H-NBOMe(F) | Increased | Anxiolytic |

Study on Anticonvulsant Efficacy

A comprehensive study evaluated the anticonvulsant activity of various N-benzyl derivatives in mice. The findings indicated that specific structural modifications significantly enhanced anticonvulsant potency. The study concluded that these compounds could serve as lead candidates for developing new epilepsy treatments, particularly for drug-resistant forms .

Neuropharmacological Insights

Another investigation focused on the neurochemical effects of N-benzyl derivatives in zebrafish models. The results suggested that these compounds could modulate serotonin and dopamine pathways, which are crucial for mood regulation and anxiety disorders. The study emphasized the importance of further exploring these compounds for potential therapeutic applications in treating psychiatric conditions .

Mechanism of Action

The mechanism of action of N-benzyl-2,2-diphenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-phenylcyclopropanecarboxamide

- N-benzyl-2-thiophenecarboxamide

- N-methyl-2-phenylcyclopropanecarboxamide

Uniqueness

N-benzyl-2,2-diphenylcyclopropanecarboxamide is unique due to the presence of two phenyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-2,2-diphenylcyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, including anticonvulsant, anticancer, and antioxidant properties, supported by various studies and data.

Anticonvulsant Activity

One of the prominent biological activities of this compound is its anticonvulsant effect. Research has shown that structurally related compounds exhibit potent anticonvulsant activities. For instance, derivatives such as N-benzyl-2-acetamido-3-methoxypropionamide demonstrated effective seizure protection in animal models. The ED50 values for these compounds were comparable to phenytoin, a standard anticonvulsant medication:

| Compound | ED50 (mg/kg) | Administration Route |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |

| Phenytoin | 6.5 | Intraperitoneal |

The stereochemistry of these compounds plays a crucial role in their efficacy; for example, the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide exhibited significantly higher potency than its (S)-counterpart, with an ED50 value of 4.5 mg/kg compared to over 100 mg/kg for (S) .

Anticancer Activity

Recent studies have also investigated the anticancer potential of related benzyl derivatives. For example, a compound structurally similar to this compound was evaluated for its effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results indicated promising cytotoxic effects, with cell viability assays demonstrating significant reductions in cancer cell proliferation:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HT29 | 12.5 | Olmitinib |

| DU145 | 15.0 | Olmitinib |

Molecular docking studies suggested that these compounds may inhibit key signaling pathways involved in cancer cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have been assessed through various assays. One study reported that certain benzyl derivatives exhibited significant DPPH radical scavenging activity with IC50 values lower than standard antioxidants like BHA:

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| N-benzyl derivative A | 7.12 | DPPH Scavenging |

| Standard BHA | 10.5 | DPPH Scavenging |

These findings indicate that the presence of specific substituents can enhance the antioxidant capacity of these compounds, making them potential candidates for therapeutic applications in oxidative stress-related disorders .

Case Studies

- Anticonvulsant Efficacy : A study involving the administration of N-benzyl derivatives in mice demonstrated significant protection against seizures induced by maximal electroshock and pentylenetetrazole models. The protective indices indicated a favorable safety profile, suggesting potential for clinical application in epilepsy management .

- Anticancer Potential : In vitro studies on HT29 and DU145 cell lines revealed that treatment with N-benzyl derivatives led to a dose-dependent decrease in cell viability. Further investigations into molecular mechanisms indicated that these compounds could induce apoptosis in cancer cells through activation of caspase pathways .

- Oxidative Stress Mitigation : Research highlighted the ability of certain N-benzyl derivatives to scavenge free radicals effectively, which may contribute to neuroprotective effects against conditions like Alzheimer’s disease .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2,2-diphenylcyclopropanecarboxamide, and how can reaction efficiency be optimized?

The compound can be synthesized via acylation reactions, similar to methods used for structurally related amides. For example, Friedel-Crafts acylation (using anhydrides like trifluoroacetic anhydride with benzylamine derivatives) has been employed for analogous compounds, yielding products confirmed by spectroscopy (e.g., NMR, IR) and crystallography . Optimization may involve adjusting catalysts (e.g., Lewis acids), temperature, and solvent polarity. Evidence from catalytic cyclization studies using iridium complexes (e.g., [Ir(COD)Cl]₂) suggests that low catalyst loadings (≤5 mol%) and inert atmospheres improve yields in similar systems .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

X-ray crystallography provides definitive confirmation of stereochemistry and molecular geometry, as demonstrated for related cyclopropane derivatives . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent integration and cyclopropane ring integrity.

- FT-IR : To confirm carbonyl (C=O) and amide (N-H) functional groups.

- Mass spectrometry (HRMS) : For molecular weight validation .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound are limited, structurally related epoxy-propaneamides have shown mutagenic potential in microbial assays . Standard precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Avoidance of dust inhalation (S22) and skin contact (S24/25) .

- Proper waste segregation for halogenated/organic byproducts .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of biological activity?

Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes. For example, analogous amides exhibit antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), forming hydrogen bonds with catalytic residues (e.g., HIS236, MET378) and achieving binding energies ≤-5.95 kcal/mol . Key steps:

- Protein preparation : Retrieve target PDB files (e.g., 3JUV for CYP51) and remove co-crystallized ligands.

- Ligand parameterization : Assign charges and optimize geometry using Gaussian or similar software.

- Docking analysis : Prioritize poses with low RMSD and high occupancy in active sites .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies in MIC (minimum inhibitory concentration) or IC₅₀ values may arise from assay variability (e.g., fungal strain differences). Mitigation strategies include:

- Standardized protocols : Use CLSI/M38-A2 guidelines for antifungal testing.

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Duncan’s multiple range test at p < 0.05) to compare replicates .

- Control benchmarking : Compare results against reference drugs (e.g., fluconazole for CYP51 inhibition) .

Q. What catalytic strategies enhance cyclopropane functionalization in this compound?

Transition-metal catalysts (e.g., Ir, Pd) enable selective modifications. For example, [Ir(COD)Cl]₂ facilitates intramolecular hydroamination of N-benzyl-2,2-diphenylpent-4-en-1-amine at 110°C, forming pyrrolidine derivatives without additives. Key parameters:

- Catalyst loading : 5 mol% for >80% yield.

- Solvent effects : Toluene or DMF improves solubility of hydrophobic substrates.

- Computational support : DFT calculations can predict regioselectivity in ring-opening reactions .

Q. How does the electron-withdrawing cyclopropane ring influence reactivity?

The strained cyclopropane ring increases electrophilicity at the carbonyl group, enhancing nucleophilic attack (e.g., by amines or hydrazines). Substituent effects can be quantified via Hammett constants (σ) or computational electron-density maps (Mulliken charges). For example, electron-withdrawing groups (e.g., diphenyl) reduce yields in domino reactions compared to alkyl substituents, as observed in ynoate-amine cyclizations .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogous Amides

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| N-Benzyl-2,2,2-trifluoroacetamide | CYP51 (3JUV) | -5.95 | HIS236, MET378, ILE379 | |

| This compound* | AmpC β-lactamase | -5.53 (predicted) | TYR250, PRO304 |

Q. Table 2. Catalytic Optimization for Cyclopropane Functionalization

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Loading ([Ir(COD)Cl]₂) | 5 mol% | >80% | |

| Temperature | 110°C | Maximizes turnover | |

| Solvent | Toluene | Enhances substrate solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.